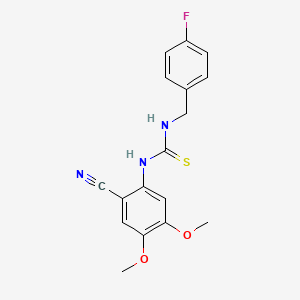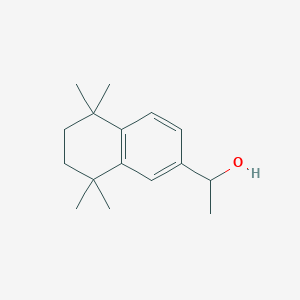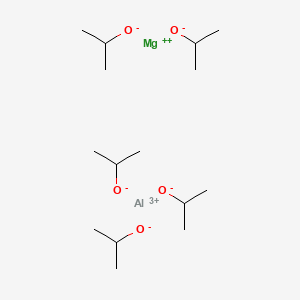
aluminum;magnesium;propan-2-olate
Vue d'ensemble
Description
Aluminum magnesium propan-2-olate is a chemical compound with the molecular formula C15H35AlMgO5. It is a coordination complex that includes aluminum, magnesium, and propan-2-olate (isopropoxide) ligands. This compound is known for its applications in various chemical reactions and industrial processes, particularly in the synthesis of other compounds and materials.
Mécanisme D'action
Target of Action
Aluminum magnesium isopropoxide, also known as magnesium aluminum isopropoxide, is primarily used in the synthesis of magnesium aluminate spinel powders . The primary targets of this compound are the precursor materials in the synthesis process, which undergo chemical reactions to form the desired end product .
Mode of Action
The compound readily hydrolyzes to give an alcohol and a mixture of magnesium aluminum hydroxides on the molecular level . This hydrolysis is a key step in the synthesis process. The hydrolyzed product then undergoes heat treatment, leading to the formation of magnesium aluminate spinel powders .
Biochemical Pathways
The hydrolysis of aluminum magnesium isopropoxide and the subsequent heat treatment form the core of the biochemical pathway involved in the synthesis of magnesium aluminate spinel powders . The conditions of hydrolysis and the heating rate and calcination temperature of the hydroxides significantly influence the particle size and morphology of the resulting powders .
Result of Action
The result of the hydrolysis and subsequent heat treatment of aluminum magnesium isopropoxide is the formation of magnesium aluminate spinel powders . These powders have a range of applications, including the creation of ceramics that are promising optical materials capable of operating in various spectral regions .
Action Environment
The action of aluminum magnesium isopropoxide is influenced by several environmental factors. The conditions of hydrolysis, including the temperature and concentration of the hydrolysate, play a crucial role in the properties of the resulting magnesium aluminate spinel powders . Additionally, the heating rate and calcination temperature during the heat treatment process also significantly affect the outcome .
Analyse Biochimique
Biochemical Properties
It is known that the compound is used in the synthesis of high-purity alumina precursors . The hydrolysis of Aluminum Magnesium Isopropoxide and the heating rate and calcination temperature of aluminum magnesium hydroxides can influence the particle size and morphology of magnesium aluminate spinel powders .
Molecular Mechanism
The molecular mechanism of Aluminum Magnesium Isopropoxide involves its hydrolysis and subsequent heating and calcination. This process influences the particle size and morphology of magnesium aluminate spinel powders .
Temporal Effects in Laboratory Settings
It is known that the hydrolysis conditions of the compound and the heating rate and calcination temperature of aluminum magnesium hydroxides can influence the properties of magnesium aluminate spinel powders .
Metabolic Pathways
It is known that the compound is used in the synthesis of high-purity alumina precursors .
Transport and Distribution
It is known that the compound is not miscible with water .
Subcellular Localization
It is known that the compound is not miscible with water , suggesting that it may be localized in non-aqueous compartments within the cell.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum magnesium propan-2-olate typically involves the reaction of aluminum isopropoxide with magnesium isopropoxide. This reaction can be carried out under an inert atmosphere to prevent the hydrolysis of the isopropoxides. The reaction is usually performed in a solvent such as toluene or hexane to facilitate the mixing of the reactants and the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of aluminum magnesium propan-2-olate can be scaled up by using large reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the product is continuously removed and purified. This method ensures a consistent supply of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum magnesium propan-2-olate undergoes several types of chemical reactions, including:
Alcoholysis: The compound can react with alcohols to form alkoxides.
Ester Exchange: It can participate in ester exchange reactions to form new esters.
Chelation: The compound can form chelates with various ligands, which can be useful in catalysis and material synthesis.
Common Reagents and Conditions
Common reagents used in reactions with aluminum magnesium propan-2-olate include alcohols, esters, and chelating agents. The reactions are typically carried out under an inert atmosphere to prevent hydrolysis and oxidation. Solvents such as toluene, hexane, and other non-polar solvents are often used to dissolve the reactants and facilitate the reactions.
Major Products Formed
The major products formed from reactions involving aluminum magnesium propan-2-olate include higher alkoxides, chelates, and acylates. These products have various applications in chemical synthesis and industrial processes.
Applications De Recherche Scientifique
Aluminum magnesium propan-2-olate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of alkoxides and chelates.
Biology: The compound can be used in the preparation of bioactive molecules and as a catalyst in biochemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to aluminum magnesium propan-2-olate include:
Aluminum isopropoxide: A compound with similar reactivity but without the magnesium component.
Magnesium isopropoxide: Similar to aluminum isopropoxide but with magnesium instead of aluminum.
Gallium isopropoxide: A group 13 metal isopropoxide with similar properties to aluminum isopropoxide.
Uniqueness
Aluminum magnesium propan-2-olate is unique due to the presence of both aluminum and magnesium in its structure. This dual-metal composition can enhance its reactivity and selectivity in certain chemical reactions, making it a valuable reagent in organic synthesis and industrial processes.
Propriétés
IUPAC Name |
aluminum;magnesium;propan-2-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5C3H7O.Al.Mg/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREPRXTWWXHFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mg+2].[Al+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H35AlMgO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


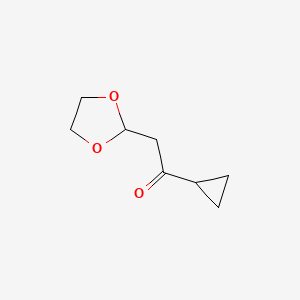
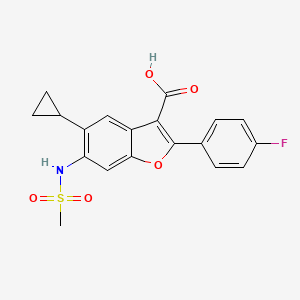
![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)
![methyl 5-methyl-2-oxo-1-phenethyl-3-[(Z)-(3,4,5-trimethoxyanilino)methylidene]-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B3150619.png)
![(4-methoxyphenyl)-N-{(E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene}methanamine](/img/structure/B3150635.png)
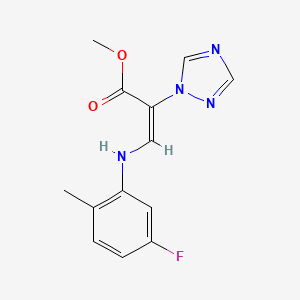
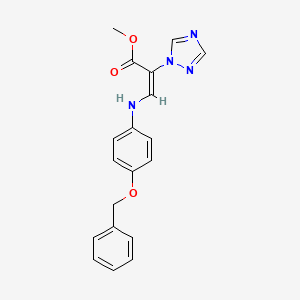
![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)
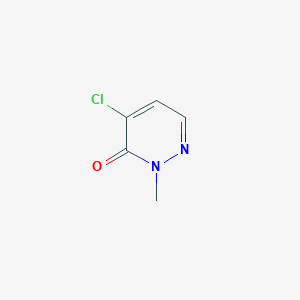
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)
![Methyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate](/img/structure/B3150678.png)
![3-[(3-Methylbenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B3150680.png)
